

An In-depth Technical Guide to the Alkaloid Brucine: Origin and Chemical Structure

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Compound of Interest

Compound Name: *Brucina*

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Introduction

Brucine is a naturally occurring indole alkaloid, notable for its complex chemical structure and significant biological activity.[1][2] Historically recognized for its toxicity, albeit less potent than the closely related strychnine, brucine has garnered contemporary scientific interest for its potential therapeutic applications, including anti-tumor, anti-inflammatory, and analgesic properties.[2][3][4] This technical guide provides a comprehensive overview of the origin, chemical properties, and structural elucidation of brucine, tailored for professionals in chemical and pharmaceutical research.

Origin and Natural Sources

Brucine is predominantly isolated from the seeds of the deciduous tree *Strychnos nux-vomica*, a member of the Loganiaceae family native to India and Southeast Asia.[1][2][5] This species is the most common source of brucine, where it co-exists with the more toxic alkaloid, strychnine.[6] The genus *Strychnos* encompasses approximately 190 species, many of which are distributed throughout the world's tropical and subtropical regions and are known to produce a variety of indole alkaloids.[2] Besides *S. nux-vomica*, brucine has also been identified in other species of the genus, including *Strychnos ignatii* and *Strychnos malaccensis*. [7]

The biosynthesis of brucine is intricately linked to that of strychnine, with both alkaloids originating from the precursors tryptophan and geranyl pyrophosphate.[8] The biosynthetic

pathway proceeds through the formation of the Wieland-Gumlich aldehyde, a common intermediate for both strychnine and brucine.[8] Subsequent enzymatic hydroxylations and methylations of the strychnine scaffold lead to the formation of brucine.[8]

Chemical Structure and Properties

Brucine is a complex, polycyclic indole alkaloid. Its systematic IUPAC name is 2,3-Dimethoxystrychnidin-10-one, and it is also known as 10,11-dimethoxystrychnine.[1][9] The chemical formula for brucine is $C_{23}H_{26}N_2O_4$, with a molecular weight of approximately 394.46 g/mol.[9][10]

The structure of brucine is characterized by a heptacyclic framework containing an indole nucleus. It is structurally analogous to strychnine, with the key difference being the presence of two methoxy groups on the aromatic ring of the indole nucleus in brucine.[6] This structural similarity imparts related, though less potent, physiological effects compared to strychnine. Brucine is a chiral molecule and has been utilized as a resolving agent in the separation of racemic mixtures in organic chemistry.[11]

Physicochemical Properties

A summary of the key physicochemical properties of brucine is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₄	[9][10]
Molecular Weight	394.46 g/mol	[9][10]
Appearance	White crystalline powder	[1]
Melting Point	175-178 °C (decomposes)	[2]
Optical Rotation	[α] _D ²⁰ = -118° (c=2.5 in CHCl ₃)	[12]
pKa ₁	6.04	[9]
pKa ₂	11.7	[9]
Solubility		
Water	Slightly soluble (3.2 g/L at 15 °C)	[13]
Ethanol	Very soluble	[13]
Methanol	Soluble	[2]
Chloroform	Soluble	[1]
Ether	Slightly soluble	[13]
SMILES Notation	COC1=C(C=C2C(=C1)C34CC N5C3CC6C7C4N2C(=O)CC7 OCC=C6C5)OC	[5]

Spectral Data

The structural elucidation of brucine is supported by various spectroscopic techniques. The ultraviolet (UV) spectrum of brucine in ethanol exhibits absorption maxima (λ_{max}) at 263 nm and 301 nm.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complex structure of brucine. The ¹H NMR spectrum shows characteristic signals for the aromatic, alkene, and methoxy protons.[14] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of protons and carbons within the molecule.[14][15] The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[16]

Experimental Protocols

Extraction and Purification of Brucine from *Strychnos nux-vomica* Seeds

The following protocol outlines a general procedure for the extraction and purification of brucine.

4.1.1 Materials and Reagents

- Dried and powdered seeds of *Strychnos nux-vomica*
- Ethanol (95% and 50%)
- Sodium hydroxide (NaOH) solution (10%)
- Sulfuric acid (H₂SO₄) solution (5%)
- Chloroform
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)
- Rotary evaporator
- pH meter
- Standard laboratory glassware

4.1.2 Extraction Procedure

- Defatting: The powdered seeds are first defatted using a non-polar solvent like hexane to remove oils and lipids.
- Alkaloid Extraction: The defatted powder is then subjected to reflux extraction with 50% ethanol (pH adjusted to 5 with acetic acid) for 1 hour. This process is repeated three times to ensure maximum extraction of the alkaloids.[\[1\]](#)

- **Solvent Evaporation:** The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in 5% sulfuric acid. This acidic solution is then washed with chloroform to remove non-basic impurities. The acidic aqueous layer, containing the protonated alkaloids, is then basified with 10% sodium hydroxide solution to a pH of 9-10.
- **Final Extraction:** The basified solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected and dried over anhydrous sodium sulfate. The chloroform is then evaporated to yield the crude alkaloid mixture.

4.1.3 Purification

The crude alkaloid mixture can be purified using silica gel column chromatography.[1] The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing pure brucine are combined and the solvent is evaporated to yield crystalline brucine. For higher purity, techniques like two-dimensional liquid chromatography or high-speed countercurrent chromatography can be employed.[17][18]



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Caption: Workflow for the extraction and purification of brucine.

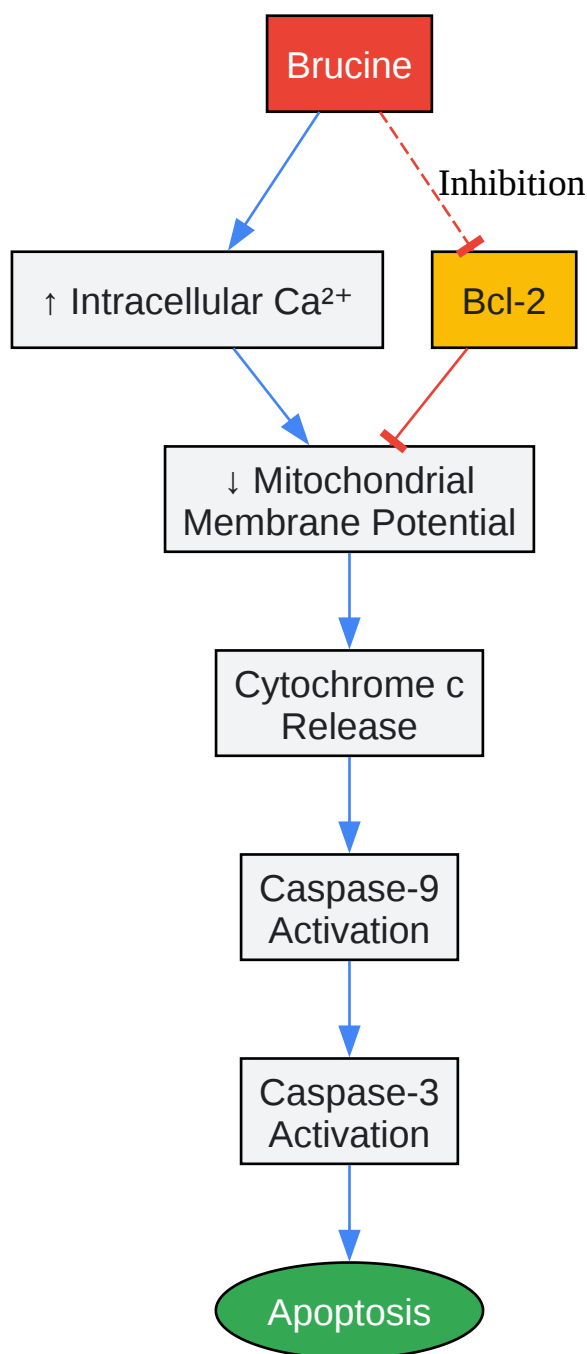
Biological Activity and Signaling Pathways

Brucine's primary mechanism of toxicity involves its action as a competitive antagonist at strychnine-sensitive glycine receptors in the spinal cord and brain.[5] This antagonism of the inhibitory neurotransmitter glycine leads to excessive neuronal excitation, resulting in convulsions and muscle spasms.

Beyond its toxicological profile, brucine has been shown to modulate several other signaling pathways, which are the basis for its investigated therapeutic effects.

Apoptotic Pathway in Hepatoma Cells

Studies have demonstrated that brucine can induce apoptosis in human hepatoma (HepG2) cells. This process is mediated through a mitochondrial pathway involving the Bcl-2 family of proteins and intracellular calcium (Ca^{2+}) signaling.^{[7][19]} Brucine treatment leads to a depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.^{[7][19]}



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Caption: Brucine-induced apoptotic signaling pathway in hepatoma cells.

Anti-Angiogenic Pathway

Brucine has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It exerts this effect by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[20] Brucine

suppresses the phosphorylation of VEGFR2, thereby inhibiting downstream signaling cascades involving Src, FAK, ERK, and AKT, which are crucial for endothelial cell proliferation, migration, and tube formation.[20]

Conclusion

Brucine remains a molecule of significant interest to the scientific community. Its well-defined origin and complex chemical structure provide a foundation for further research into its biological activities. A thorough understanding of its chemical properties and the development of robust extraction and purification protocols are essential for advancing its potential applications in drug discovery and development. The elucidation of its interactions with various signaling pathways opens new avenues for exploring its therapeutic potential, particularly in the fields of oncology and inflammation. As with any biologically active compound, a comprehensive understanding of its toxicology is paramount for its safe and effective utilization in research and potential clinical settings.

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